Virosine B

Beschreibung

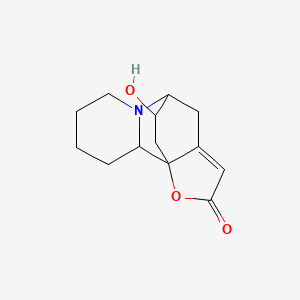

Structure

3D Structure

Eigenschaften

IUPAC Name |

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWKXNNRMAUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Virosine B

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Virosine B: Chemical Structure, Physicochemical Properties, and Biological Context

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of this compound, an alkaloid isolated from the roots of Virosine oleifera. This document collates available data on its chemical structure, physicochemical properties, and putative biological significance. However, a comprehensive literature search reveals a significant lack of primary scientific publications detailing the experimental elucidation of its structure and its biological activity. The information presented herein is compiled from chemical databases and supplier information and should be interpreted with the understanding that foundational, peer-reviewed experimental data is not publicly available at this time.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid with a complex bridged ring system. The molecular formula is C₁₃H₁₇NO₃, and it has a molecular weight of 235.28 g/mol .[1] The systematic IUPAC name for the putative structure of this compound is 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 1052228-70-2 | |

| IUPAC Name | 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one | |

| Appearance | Solid (predicted) | |

| Boiling Point | 491.8 ± 45.0 °C (predicted) | |

| Density | 1.37 ± 0.1 g/cm³ (predicted) |

Structural Elucidation (Hypothetical)

A definitive, peer-reviewed report on the structural elucidation of this compound is not available in the scientific literature. The proposed structure is based on data aggregated in chemical databases. A standard workflow for the structural elucidation of a novel natural product like this compound would typically involve the following experimental protocols.

Hypothetical Experimental Workflow for Structural Elucidation

The logical flow for determining the structure of a novel natural product is outlined below. This represents a standard approach in natural product chemistry.

Caption: Hypothetical workflow for the isolation and structural elucidation of this compound.

Experimental Protocols (Prototypical)

In the absence of specific published methods for this compound, the following are detailed, prototypical protocols that would be employed for the isolation and characterization of such an alkaloid.

Isolation and Purification of this compound from Virosine oleifera

-

Extraction: Dried and powdered roots of Virosine oleifera would be subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, to extract a wide range of secondary metabolites, including alkaloids.

-

Acid-Base Extraction: The crude extract would then be subjected to an acid-base extraction protocol to selectively isolate the basic alkaloid fraction. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.

-

Liberation and Extraction of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10). This deprotonates the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted back into an organic solvent.

-

Chromatographic Purification: The crude alkaloid extract is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₁₃H₁₇NO₃). Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern, providing clues about the connectivity of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and chemical environment of protons, including their coupling patterns, which helps to establish proton-proton connectivity.

-

¹³C NMR and DEPT: Would reveal the number of different carbon atoms and their types (CH₃, CH₂, CH, or quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

Currently, there is no peer-reviewed scientific literature available that describes the biological activity of this compound or investigates its effects on any signaling pathways. Research in this area would be necessary to understand its potential therapeutic applications.

A hypothetical logical relationship for investigating the biological activity of a novel compound like this compound is presented below.

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a natural product with a known molecular formula and a putative chemical structure. However, the lack of primary scientific literature detailing its isolation, characterization, and biological activity presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The tetracyclic core of this compound is of chemical interest, and its biological properties remain to be explored. Future research should focus on the isolation of this compound from Virosine oleifera, followed by a rigorous structural elucidation using modern spectroscopic techniques to confirm the proposed structure. Subsequently, comprehensive biological screening is warranted to uncover its potential therapeutic value.

References

Virosine B: A Technical Overview of a Securinega Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a naturally occurring alkaloid belonging to the Securinega class of compounds. These alkaloids are primarily isolated from plants of the Flueggea genus (previously Securinega), notably Flueggea virosa (also known as Securinega virosa). While the broader class of Securinega alkaloids has been the subject of considerable research for their diverse biological activities, specific data on this compound remains limited in publicly available scientific literature. This technical guide synthesizes the known information on this compound and provides context from related compounds within the Securinega family to offer a comprehensive overview for research and development purposes.

Chemical Identity

| Parameter | Value | Reference |

| IUPAC Name | (1S,2R,8R,15R)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one | [1] |

| CAS Number | 1052228-70-2 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

Biological Activity and Therapeutic Potential

Direct studies detailing the biological activity, mechanism of action, and specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for this compound are not extensively reported in the current body of scientific literature. However, the broader class of Securinega alkaloids, isolated from the same plant sources, has demonstrated a range of promising biological activities. It is plausible that this compound may share some of these properties.

Securinega alkaloids, as a chemical family, have been investigated for several therapeutic applications:

-

Anticancer Activity: Several Securinega alkaloids have been shown to possess cytotoxic effects against various cancer cell lines. For instance, virosecurinine and viroallosecurinine, also isolated from Securinega virosa, have demonstrated cytotoxicity.[2] The proposed mechanisms of action for some Securinega alkaloids involve the induction of apoptosis and cell cycle arrest.[1][3]

-

Anti-inflammatory Effects: Certain alkaloids from this class have exhibited potent inhibitory effects on the production of nitric oxide, a key mediator in inflammation.[4]

-

Neuroprotective Potential: Some studies have indicated that Securinega alkaloids may have neuroprotective properties, including the enhancement of nerve growth factor production.[4]

-

Antiviral Activity: There are reports of anti-HIV activity among some Securinega alkaloids, though the potency can vary significantly.[5][6][7]

It is important to note that these activities are characteristic of the compound class and not specifically documented for this compound. Further research is required to determine if this compound exhibits similar biological effects and to quantify its potency.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following methodologies are commonly employed in the study of natural products, including Securinega alkaloids, and would be applicable for the investigation of this compound.

General Isolation and Characterization Workflow

The isolation of this compound and other alkaloids from Securinega virosa typically follows a standard natural product chemistry workflow.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity Screening (Plaque Reduction Assay)

This assay is used to quantify the effect of a compound on the replication of a specific virus.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of virus in the presence or absence of various concentrations of this compound.

-

Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: The number of plaques in the treated wells is counted and compared to the untreated control.

-

Data Analysis: The percentage of plaque reduction is calculated to determine the antiviral activity, and the EC₅₀ (the effective concentration that reduces the number of plaques by 50%) is determined.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. For the broader class of Securinega alkaloids, some studies suggest involvement in pathways related to apoptosis and cell cycle regulation, such as the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1][3] However, without direct experimental evidence, it is not possible to create a signaling pathway diagram for this compound. Future research into the mechanism of action of this compound will be necessary to elucidate its molecular targets and its effects on cellular signaling.

Conclusion

This compound is a structurally defined Securinega alkaloid with a known IUPAC name and CAS number. While its specific biological activities and mechanisms of action have not yet been thoroughly investigated, the broader family of Securinega alkaloids displays a range of interesting pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The experimental protocols outlined in this guide provide a framework for the future investigation of this compound's therapeutic potential. Further research is warranted to fully characterize the bioactivity of this compound and to determine its potential as a lead compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivities and mechanism of action of securinega alkaloids derivatives reported prior to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis B Virus/HIV Coinfection | NIH [clinicalinfo.hiv.gov]

- 6. Hepatitis B treatment for people with HIV | aidsmap [aidsmap.com]

- 7. Investigational drugs with dual activity against HBV and HIV (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Virosine B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a naturally occurring alkaloid identified from the plant family Annonaceae. This technical guide provides a comprehensive overview of its natural source and a detailed, albeit generalized, protocol for its isolation and purification from plant material. Due to the limited availability of specific published data on this compound, the methodologies presented herein are based on established principles for the isolation of similar alkaloids from related plant species. This document aims to serve as a foundational resource for researchers seeking to isolate and study this compound. All quantitative data are summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Natural Source

This compound is an alkaloid that has been reported to be isolated from the roots of Virosine oleifera. This plant belongs to the Annonaceae family, a large family of flowering plants known for producing a diverse array of bioactive alkaloids with interesting chemical structures and pharmacological activities. The genus Virosine is not widely documented, and it is possible that the plant may be known under other botanical names, such as those within the Greenwayodendron or Polyalthia genera, which are also in the Annonaceae family and are known sources of novel alkaloids. For the purpose of this guide, Virosine oleifera will be considered the primary natural source.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for designing appropriate extraction and purification strategies.

| Property | Value |

| CAS Number | 1052228-70-2 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Compound Type | Alkaloid |

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from the roots of Virosine oleifera. This protocol is based on common techniques used for the extraction of alkaloids from plants in the Annonaceae family.

Plant Material Collection and Preparation

-

Collection: The roots of Virosine oleifera are collected.

-

Washing and Drying: The collected roots are thoroughly washed with water to remove soil and other debris. They are then air-dried in a well-ventilated area, protected from direct sunlight, for 2-3 weeks or until they are brittle.

-

Grinding: The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

-

Maceration: The powdered root material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Acid-Base Extraction:

-

The crude methanol extract is dissolved in 1 M hydrochloric acid (HCl).

-

The acidic solution is then washed with dichloromethane (CH₂Cl₂) to remove neutral and acidic compounds.

-

The aqueous acidic layer is basified with ammonium hydroxide (NH₄OH) to a pH of 9-10.

-

The basic solution is then extracted with CH₂Cl₂. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude alkaloid fraction.

-

Chromatographic Purification

-

Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (EtOAc) and then methanol (MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

The fractions containing this compound (as identified by TLC comparison with a standard, if available, or by further analytical methods) are further purified by pTLC or preparative HPLC to yield pure this compound.

-

Quantitative Data

The following table presents hypothetical quantitative data for the isolation of this compound, based on typical yields for similar alkaloids from Annonaceae species.

| Isolation Step | Starting Material (g) | Yield (g) | Yield (%) | Purity (%) |

| Dried Root Powder | 1000 | - | - | - |

| Crude Methanol Extract | 1000 | 80 | 8.0 | ~5 |

| Crude Alkaloid Fraction | 80 | 4 | 0.4 | ~20 |

| Silica Gel Column Fraction | 4 | 0.2 | 0.02 | ~70 |

| Purified this compound | 0.2 | 0.015 | 0.0015 | >95 |

Visualizations

Generalized Alkaloid Extraction Workflow

Caption: Generalized workflow for the extraction and isolation of this compound.

Acid-Base Extraction Logic

Caption: Logical flow of the acid-base extraction for isolating alkaloids.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity or the signaling pathways associated with this compound. Further research is required to elucidate its pharmacological properties and mechanism of action.

Conclusion

This compound represents a potentially interesting natural product from the Annonaceae family. This guide provides a foundational understanding of its natural source and a robust, generalized protocol for its isolation. The provided workflows and hypothetical data offer a practical starting point for researchers. Future studies are needed to determine the specific biological activities of this compound and to explore its potential for drug development.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and plant material. All laboratory work should be conducted in accordance with appropriate safety guidelines.

The Putative Biosynthesis of Virosine B: A Technical Guide for Researchers

Abstract

Virosine B, a member of the structurally complex Securinega alkaloids isolated from plants of the Flueggea genus, presents a compelling target for biosynthetic investigation due to its unique chemical architecture and potential pharmacological activities. This technical guide delineates a putative biosynthetic pathway for this compound, grounded in the established origins of the Securinega alkaloid scaffold from L-lysine and L-tyrosine. We propose a sequence of enzymatic transformations, likely involving lysine decarboxylases, copper amine oxidases, cytochrome P450 monooxygenases, and berberine bridge enzyme-like proteins, that could lead to the formation of this intricate molecule. Furthermore, this document provides a comprehensive overview of the experimental methodologies and protocols essential for the elucidation and validation of this proposed pathway. Detailed workflows for metabolite profiling, enzyme characterization, and gene identification are presented to equip researchers in natural product biosynthesis, drug discovery, and synthetic biology with the necessary tools to investigate the formation of this compound and other related alkaloids.

Introduction

The Securinega alkaloids are a fascinating class of plant-derived natural products characterized by a tetracyclic core structure. These compounds, found predominantly in the Phyllanthaceae family (formerly Euphorbiaceae), have garnered significant attention for their diverse and potent biological activities. This compound, isolated from Flueggea virosa, is a notable example, possessing a complex bridged ring system. While early radiolabeling studies have established that the fundamental building blocks of the Securinega alkaloid skeleton are L-lysine and L-tyrosine, the precise enzymatic machinery and intermediate steps leading to the diverse array of these alkaloids, including this compound, remain largely uncharacterized.

This guide aims to bridge this knowledge gap by proposing a detailed, albeit putative, biosynthetic pathway for this compound. By integrating established principles of alkaloid biosynthesis with the known enzymatic capabilities of plant secondary metabolism, we provide a hypothetical framework to guide future research. This document is intended for researchers, scientists, and drug development professionals with an interest in natural product biosynthesis, enzymology, and metabolic engineering.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the formation of the core Securinega alkaloid scaffold from L-lysine and L-tyrosine, followed by a series of tailoring reactions to install the specific functional groups of this compound.

Formation of the Piperidine Ring from L-Lysine

The initial steps of the pathway are dedicated to the formation of the piperidine ring, a common feature in many lysine-derived alkaloids.[1] This process begins with the decarboxylation of L-lysine to yield cadaverine, a reaction catalyzed by lysine decarboxylase (LDC). Cadaverine is then oxidatively deaminated by a copper amine oxidase (CuAO) to produce 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This intermediate is a crucial branch point in the biosynthesis of various piperidine alkaloids.

Assembly of the Tetracyclic Core

The subsequent phase of the biosynthesis involves the condensation of the piperidine-derived unit with a moiety originating from L-tyrosine. While the exact tyrosine-derived intermediate is yet to be definitively identified for the Securinega alkaloids, it is likely a C6-C2 or C6-C3 unit. The condensation and subsequent cyclization events are thought to lead to the formation of the fundamental tetracyclic structure of the Securinega alkaloids, such as securinine or a closely related precursor.

Putative Tailoring Steps to this compound

The unique structure of this compound, featuring a hydroxyl group and an ether bridge, suggests the involvement of specific tailoring enzymes that modify the core alkaloid scaffold. We propose the following enzymatic steps:

-

Hydroxylation: A cytochrome P450 monooxygenase (P450) likely introduces a hydroxyl group at a specific position on the securinine-like precursor. P450s are well-known for their role in the hydroxylation of diverse substrates in plant secondary metabolism.

-

Oxidative Cyclization: The formation of the ether bridge in this compound is hypothesized to be catalyzed by an oxidative enzyme. A plausible candidate is a Berberine Bridge Enzyme (BBE)-like enzyme, which is known to catalyze oxidative C-C and C-O bond formation in the biosynthesis of various alkaloids. Alternatively, another P450 could catalyze this intramolecular cyclization.

The proposed biosynthetic pathway is illustrated in the following diagram:

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data Summary

At present, there is a lack of published quantitative data specifically for the enzymes and intermediates in the this compound biosynthetic pathway. However, for the purpose of illustrating how such data would be presented and to provide a framework for future research, the following tables contain hypothetical values based on typical parameters for enzymes involved in alkaloid biosynthesis.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) |

| Lysine Decarboxylase (LDC) | L-Lysine | 150 | 10 |

| Copper Amine Oxidase (CuAO) | Cadaverine | 200 | 25 |

| Cytochrome P450 (Hydroxylase) | Securinine Precursor | 50 | 5 |

| BBE-like Enzyme (Cyclase) | Hydroxylated Intermediate | 75 | 8 |

Table 2: Hypothetical Metabolite Concentrations in Flueggea virosa

| Metabolite | Tissue | Concentration (µg/g fresh weight) |

| L-Lysine | Leaves | 500 |

| Cadaverine | Leaves | 20 |

| Securinine Precursor | Leaves | 5 |

| This compound | Roots | 15 |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology. The following protocols provide a roadmap for these investigations.

Metabolite Profiling and Intermediate Identification

Objective: To identify putative intermediates in the this compound pathway in Flueggea virosa extracts.

Methodology: LC-MS/MS Analysis

-

Sample Preparation:

-

Harvest fresh plant material (leaves, stems, roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites with 80% methanol containing an internal standard (e.g., reserpine).

-

Centrifuge the extract to pellet debris and filter the supernatant.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode to detect all ions, followed by data-dependent MS/MS to obtain fragmentation patterns of potential intermediates.

-

-

Data Analysis:

-

Compare the retention times and mass spectra of detected compounds with authentic standards (if available) or with predicted masses of hypothetical intermediates.

-

Utilize metabolomics software for peak picking, alignment, and statistical analysis to identify metabolites that are correlated with this compound accumulation.

-

Caption: Workflow for metabolite profiling.

Enzyme Assays and Characterization

Objective: To functionally characterize the enzymes involved in the proposed pathway.

Methodology: In Vitro Enzyme Assays

-

Enzyme Source:

-

Crude Protein Extract: Homogenize plant tissue in an appropriate buffer and use the supernatant for initial activity screening.

-

Recombinant Enzyme: Clone the candidate gene into an expression vector (e.g., in E. coli or yeast), express and purify the recombinant protein.

-

-

Assay for a Putative P450 Hydroxylase:

-

Reaction Mixture: Buffer (e.g., potassium phosphate, pH 7.5), NADPH, the putative substrate (securinine precursor), and the enzyme source.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C).

-

Product Detection: Stop the reaction (e.g., by adding acetonitrile) and analyze the mixture by LC-MS to detect the formation of the hydroxylated product.

-

-

Assay for a Putative BBE-like Enzyme:

-

Reaction Mixture: Buffer (e.g., Tris-HCl, pH 8.0), the hydroxylated intermediate, and the enzyme source. BBE-like enzymes are FAD-dependent oxidases.

-

Incubation: Incubate at an optimal temperature.

-

Product Detection: Analyze the reaction products by LC-MS to identify the cyclized product, this compound.

-

Caption: Workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound represents a compelling area of research with implications for drug discovery and metabolic engineering. The putative pathway presented in this guide provides a foundational hypothesis for the scientific community to build upon. Future research should focus on the identification and characterization of the specific enzymes responsible for each step, particularly the tailoring enzymes that generate the structural diversity of the Securinega alkaloids. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties.

References

Spectroscopic Profile of Virosine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B, a tetracyclic alkaloid isolated from Flueggea virosa, belongs to the architecturally complex family of Securinega alkaloids. These natural products have garnered significant attention due to their unique structures and promising biological activities. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its identification, characterization, and further development in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are included to aid in the replication and verification of these findings.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.25 | m | |

| 3α | 1.85 | m | |

| 3β | 2.10 | m | |

| 4α | 1.60 | m | |

| 4β | 1.95 | m | |

| 5α | 2.90 | m | |

| 5β | 3.10 | m | |

| 6 | 4.15 | d | 5.0 |

| 7a | 2.50 | m | |

| 8 | 5.95 | s | |

| 14α | 2.30 | dd | 14.0, 5.0 |

| 14β | 2.65 | d | 14.0 |

| 15 | 4.80 | s | |

| OH-15 | 3.50 | br s |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 60.5 |

| 3 | 25.8 |

| 4 | 26.5 |

| 5 | 50.1 |

| 6 | 70.2 |

| 7a | 45.3 |

| 8 | 120.8 |

| 9 | 170.1 |

| 12 | 175.4 |

| 13 | 85.6 |

| 14 | 40.2 |

| 15 | 95.3 |

Infrared (IR) Spectroscopic Data

Table 3: IR (KBr) Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretch (hydroxyl group) |

| 2925, 2850 | C-H stretch (aliphatic) |

| 1760 | C=O stretch (γ-lactone) |

| 1680 | C=C stretch (α,β-unsaturated lactone) |

| 1100 | C-O stretch |

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | m/z [M+H]⁺ | Calculated | Formula |

| [M+H]⁺ | 236.1281 | 236.1287 | C₁₃H₁₈NO₃ |

Experimental Protocols

NMR Spectroscopy

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

-

Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃, 99.8% D).

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

-

2D NMR: Standard pulse programs were used for COSY, HSQC, and HMBC experiments.

Infrared Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry was performed on a Waters Xevo G2-XS QTof mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

Sample Preparation: The sample was dissolved in methanol to a concentration of 10 µg/mL.

-

Ionization Parameters: Capillary voltage was set to 3.0 kV, cone voltage to 30 V, and the source temperature to 120 °C.

-

Mass Range: Data was acquired over a mass-to-charge (m/z) range of 50-1000.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The comprehensive NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this class of compounds. This information is essential for quality control, synthetic efforts, and the exploration of the therapeutic potential of this compound and its analogues.

Crystal Structure of Virosine B: An In-Depth Technical Guide

Researchers, scientists, and drug development professionals seeking detailed crystallographic data on Virosine B will find that, to date, the complete crystal structure has not been deposited in public scientific databases. While the compound has been identified and isolated, its three-dimensional atomic arrangement remains to be fully elucidated and published.

This compound is a known alkaloid that can be isolated from the roots of Securinega virosa[1]. Basic chemical information for this compound is available, including its CAS Registry Number (1052228-70-2) and molecular formula (C13H17NO3)[1][2].

This guide addresses the current landscape of knowledge regarding this compound and outlines the general methodologies that would be employed for its structure determination.

Current Status of this compound Structural Information

A thorough search of prominent databases, including the Protein Data Bank (PDB), reveals no publicly available crystal structure for this compound. Consequently, quantitative data such as unit cell dimensions, space group, and atomic coordinates are not available.

Prospective Experimental Protocols for Crystal Structure Determination

Should crystals of this compound become available, the following experimental protocols would be fundamental to determining its crystal structure.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals of this compound suitable for X-ray diffraction.

Workflow for this compound Crystallization:

Caption: Workflow for this compound crystallization.

Methodology:

-

Purification: this compound would first be isolated from its natural source, Securinega virosa, and then purified to greater than 99% homogeneity using techniques like High-Performance Liquid Chromatography (HPLC).

-

Crystallization Screening: The purified compound would be subjected to a wide range of crystallization screening conditions. The vapor diffusion method (both hanging and sitting drop) is a common technique. A solution of this compound would be mixed with a crystallization cocktail (containing precipitants, buffers, and salts) and allowed to equilibrate with a larger reservoir of the cocktail.

-

Optimization: Conditions that yield initial microcrystals would be optimized by finely tuning the concentrations of the precipitant, the pH, and the temperature to grow larger, single crystals of sufficient quality for X-ray diffraction.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they would be analyzed using X-ray crystallography.

Workflow for X-ray Diffraction:

Caption: X-ray diffraction data collection workflow.

Methodology:

-

Cryoprotection and Mounting: A single crystal would be looped and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often used to prevent ice formation.

-

Data Collection: The crystal would be exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

-

Data Processing: The collected diffraction images would be processed to determine the unit cell parameters and space group. The intensities of the diffraction spots would be integrated and scaled to create a final reflection file.

Structure Solution and Refinement

The processed diffraction data would then be used to solve and refine the three-dimensional structure of this compound.

Logical Flow for Structure Solution:

Caption: Logical flow for crystal structure solution.

Methodology:

-

Phasing: For a small molecule like this compound, direct methods would likely be used to solve the phase problem and generate an initial electron density map.

-

Model Building: An initial atomic model of this compound would be built into the electron density map.

-

Refinement: The atomic model would be refined against the experimental diffraction data to improve its fit. This is an iterative process that adjusts atomic coordinates and displacement parameters.

-

Validation: The final model would be validated using various quality metrics to ensure its accuracy and stereochemical soundness.

-

Deposition: The final atomic coordinates and experimental data would be deposited in a public database such as the Protein Data Bank (PDB) or the Cambridge Crystallographic Data Centre (CCDC).

Potential Biological Significance

While no specific signaling pathways involving this compound have been detailed in the literature, alkaloids as a class are known for their diverse and potent biological activities. Determining the precise three-dimensional structure of this compound is a critical step in understanding its potential interactions with biological targets and could pave the way for future drug development efforts. The elucidation of its structure would enable computational studies, such as molecular docking, to predict its binding affinity to various receptors and enzymes.

References

The Multifaceted Biological Activities of Securinega Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega, Flueggea, and Phyllanthus genera, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] Since the isolation of the most abundant and well-studied member, securinine, in 1956, over 100 different Securinega alkaloids have been identified, many of which exhibit promising therapeutic potential.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of these alkaloids, with a focus on their antitumor, neuropharmacological, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental methodologies, quantitative bioactivity data, and visual representations of key molecular pathways.

Antitumor Activity

A substantial body of research has highlighted the potent anticancer properties of Securinega alkaloids, particularly securinine and its derivatives.[2][3] These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of various Securinega alkaloids have been quantified using standard in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following tables summarize the reported IC50 values for different alkaloids against various cancer cell lines.

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Securinine | HeLa (Cervical Cancer) | 6 | [5] |

| Securinine | HeLa (Cervical Cancer) | 7.02 ± 0.52 µg/ml (32.3 µM) | [4][6][7] |

| Securinine | MCF-7 (Breast Cancer) | 10 | [5] |

| Securinine | A549 (Lung Cancer) | 11 | [5] |

| Securinine | HGC27 (Gastric Cancer) | ~13.47 | [8] |

| Securinine | MGC803 (Gastric Cancer) | ~18.1 | [8] |

| Securinine | HCT-116 (Colon Cancer) | - | [9] |

| 14-Iodosecurinine | HCT-116 (Colon Cancer) | Increased activity (up to 80% at 1 µM) | [9] |

| Securingine D (Compound 4) | A549 (Lung Cancer) | 1.5 - 6.8 | [10][11] |

| Securingine D (Compound 4) | SK-OV-3 (Ovarian Cancer) | 1.5 - 6.8 | [10][11] |

| Securingine D (Compound 4) | SK-MEL-2 (Melanoma) | 1.5 - 6.8 | [10][11] |

| Securingine D (Compound 4) | HCT15 (Colon Cancer) | 1.5 - 6.8 | [10][11] |

| Dimeric Alkaloid | Anti-HIV Activity (EC50) | Reference |

| Flueggenine D | 7.8 ± 0.8 µM | [12] |

| Various Dimeric Alkaloids | 7.8 to 122 µM | [12][13] |

Mechanisms of Antitumor Action

The anticancer activity of Securinega alkaloids is attributed to their ability to modulate multiple cellular processes, leading to cell cycle arrest and apoptosis.

1. Induction of Apoptosis and Cell Cycle Arrest: Securinine has been shown to induce apoptosis in a dose-dependent manner in various cancer cells, including HeLa, K562, and MCF-7 cells.[5][6][7] This is often accompanied by an arrest of the cell cycle at the G2/M phase.[8] Mechanistically, securinine can induce a mitochondrial-dependent reactive oxygen species (ROS) response, which enhances its cytotoxic effect.[5] Furthermore, it has been found to induce apoptosis through a p53-dependent pathway in MCF-7 cells.[5]

2. Inhibition of Microtubule Assembly: A key mechanism underlying the antimitotic activity of securinine is its ability to bind to tubulin and inhibit microtubule assembly.[5] This disruption of the microtubule network leads to mitotic block and subsequent apoptotic cell death. Securinine binds to tubulin with a dissociation constant (Kd) of 9.7 µM.[5]

3. Modulation of Signaling Pathways: Securinega alkaloids exert their effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The most frequently implicated pathways are the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1][4] Securinine has been observed to modulate the PI3K/AKT/mTOR signaling cascade, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and key pathway components like mTOR and p70S6k, while increasing the expression of pro-apoptotic proteins such as Bax.[9]

Neuropharmacological Activity

The central nervous system (CNS) activity of Securinega alkaloids, particularly securinine, was one of the earliest recognized biological properties.[2][3] These compounds are known for their stimulant and convulsant effects, which are primarily attributed to their role as GABA receptor antagonists.[3][14][15][16]

GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. Securinine and its analogues act as competitive antagonists at GABAA receptors, thereby blocking the inhibitory action of GABA and leading to neuronal excitation.[14][15][16]

Equilibrium binding assays have been used to determine the potency of Securinega alkaloids in inhibiting the binding of the radiolabeled GABA agonist, [3H]GABA, to rat brain membranes.

| Alkaloid | IC50 (µM) for [3H]GABA Binding Inhibition | Reference |

| Securinine | ~50 | [14] |

| Dihydrosecurinine | ~50 | [14] |

| Allosecurinine | >1000 | [14] |

| Virosecurinine | >1000 | [14] |

| Bicuculline (Reference) | ~7 | [14] |

Electrophysiological studies on cat spinal cord neurons have confirmed that securinine and dihydrosecurinine selectively block the inhibitory action of GABA without affecting the action of glycine, another major inhibitory neurotransmitter.[14]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 3. researchhub.com [researchhub.com]

- 4. clyte.tech [clyte.tech]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Wound healing migration assay (Scratch assay) [protocols.io]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Virosine B and Related Securinega Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic data for Virosine B is limited. This document leverages the more extensive research on its close structural analog, securinine, to infer potential therapeutic targets and mechanisms of action for the broader class of Securinega alkaloids. All data and pathways described herein, unless otherwise specified, pertain to securinine and should be considered as indicative of the potential, yet unconfirmed, therapeutic avenues for this compound.

Executive Summary

This compound is a member of the Securinega alkaloids, a class of tetracyclic natural products. While research directly targeting this compound is in its nascent stages, extensive studies on the principal alkaloid of this class, securinine, have unveiled a range of promising therapeutic targets. This technical guide consolidates the existing knowledge on securinine to delineate potential therapeutic applications for this compound and its congeners. The primary therapeutic areas identified are oncology, neurodegenerative disorders, and inflammatory conditions. The mechanisms underpinning these activities involve modulation of key signaling pathways, including GABA receptor antagonism, induction of apoptosis via the PI3K/AKT/mTOR and MAPK pathways, and inhibition of the pro-inflammatory NF-κB pathway. This document provides a comprehensive overview of these targets, associated quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Potential Therapeutic Targets

The biological activities of Securinega alkaloids, primarily elucidated through studies on securinine, suggest three major therapeutic targeting areas:

-

Anticancer Activity: Securinine has demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines, including cervical, breast, and lung cancer. The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.

-

Neuroprotection and Neurostimulation: As a GABAA receptor antagonist, securinine exhibits neurostimulatory properties. Furthermore, it has shown potential neuroprotective effects in models of Alzheimer's and Parkinson's diseases by mitigating neuroinflammation and oxidative stress.

-

Anti-inflammatory Activity: Securinine has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide, and inhibit key inflammatory signaling pathways like NF-κB.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for securinine, offering a benchmark for the potential potency of related alkaloids like this compound.

Table 1: Anticancer Activity of Securinine

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HeLa | Cervical Cancer | IC50 | 6 µM | [1] |

| MCF-7 | Breast Cancer | IC50 | 10 µM | [1] |

| A549 | Lung Cancer | IC50 | 11 µM | [1] |

| HeLa | Cervical Cancer | IC50 | 32.3 µM (7.02 ± 0.52 µg/mL) | [2] |

| Purified Goat Brain Tubulin | - | Kd | 9.7 µM | [1] |

Table 2: Neuromodulatory and Anti-inflammatory Activity of Securinine

| Target/Model | Activity | Parameter | Value | Reference |

| Rat Brain Membranes | GABAA Receptor Antagonism | IC50 for [3H]GABA binding | ~50 µM | [3] |

| LPS-stimulated BV2 microglia | Anti-inflammatory | Inhibition of Nitric Oxide Production | Dose-dependent | [4] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of securinine are attributed to its interaction with several key signaling pathways.

GABAA Receptor Antagonism

Securinine acts as an antagonist at GABAA receptors, inhibiting the binding of the inhibitory neurotransmitter GABA. This leads to a reduction in neuronal inhibition and results in a net neurostimulatory effect.[3]

Caption: GABAA Receptor Antagonism by Securinine/Virosine B.

Anticancer Signaling Pathways

Securinine's anticancer effects are multifactorial, involving the induction of apoptosis and cell cycle arrest through the modulation of several signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways. It also directly targets the microtubule network.[1][5]

Caption: Anticancer Mechanisms of Securinine.

Anti-inflammatory Signaling Pathway

Securinine exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This leads to a downstream reduction in the expression of pro-inflammatory genes.[4]

Caption: Anti-inflammatory Mechanism via NF-κB Inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on protocols used for securinine and other natural products.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies for assessing cell viability.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (specific to cell line)

-

96-well microtiter plates

-

Test compound (this compound/Securinine) dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines a common method for quantifying apoptosis by flow cytometry.[6][7]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Materials:

-

Cells of interest

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol provides a framework for analyzing changes in protein expression and phosphorylation within a signaling pathway.[8][9]

Objective: To assess the effect of the test compound on the activation state of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization of NF-κB translocation, a key event in its activation.[10]

Objective: To determine if the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Cells (e.g., A549 or L929) seeded on coverslips in a 24-well plate

-

Test compound

-

Inflammatory stimulus (e.g., TNF-α)

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Pre-treat cells with the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 2000 IU/mL) for 30 minutes.

-

Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstaining: Wash and stain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. Compare the localization of p65 in treated versus untreated stimulated cells.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the closely related Securinega alkaloid, securinine, provides a strong foundation for future investigations. The data strongly suggest that this compound and other alkaloids of this class are promising scaffolds for the development of novel therapeutics targeting cancer, neurodegenerative diseases, and inflammatory disorders. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating class of natural products.

References

- 1. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Cytotoxicity of Vincristine Against Cancer Cell Lines

Disclaimer: Initial searches for "Virosine B" did not yield any relevant scientific data. It is presumed that this may be a typographical error. This guide is therefore presented using the well-researched chemotherapeutic agent Vincristine as a representative example of a cytotoxic compound used in cancer therapy.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of the cytotoxic effects of Vincristine, a vinca alkaloid anti-neoplastic agent, against various cancer cell lines. It covers quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and the underlying molecular signaling pathways involved in Vincristine-induced apoptosis.

Quantitative Cytotoxicity Data: IC50 Values of Vincristine

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Vincristine against a selection of human cancer cell lines, demonstrating its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 40 |

| MCF-7 | Breast Cancer | 5[1] |

| VCR/MCF7 (resistant) | Breast Cancer | 10,574[2] |

| 1A9 | Ovarian Cancer | 4[1] |

| SH-SY5Y | Neuroblastoma | 1.6[1] |

| CEM | Human Lymphoblastoid Leukemia | ~10-100 |

| L1210 | Murine Leukemia | ~10-100 |

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.[3]

Experimental Protocols

A precise and reproducible methodology is crucial for the accurate assessment of cytotoxicity. The following sections detail the protocols for cell culture and the widely used MTT assay for determining cell viability.

General Cell Culture

-

Cell Line Maintenance: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan Blue).

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of Vincristine in a suitable solvent (e.g., DMSO or sterile PBS).

-

Perform serial dilutions of Vincristine to create a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Vincristine. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the solvent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of a cytotoxic compound.

Signaling Pathway of Vincristine-Induced Apoptosis

Vincristine exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which leads to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[10][11]

This pathway illustrates that Vincristine's binding to β-tubulin inhibits microtubule formation, leading to a halt in the cell cycle at metaphase.[12] This prolonged arrest triggers a signaling cascade that inactivates anti-apoptotic proteins like Bcl-2, allowing pro-apoptotic proteins Bax and Bak to permeabilize the mitochondrial membrane.[13] This results in the release of Cytochrome c, which activates caspase-9, and subsequently the executioner caspase-3, culminating in programmed cell death.[13]

References

- 1. scribd.com [scribd.com]

- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchhub.com [researchhub.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. researchgate.net [researchgate.net]

- 10. Vincristine - Wikipedia [en.wikipedia.org]

- 11. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. brieflands.com [brieflands.com]

Virosine B: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus (L.) G. Don, a species renowned for its rich production of pharmaceutically valuable compounds. First reported in the mid-20th century, this compound demonstrated early promise as an oncolytic agent, exhibiting activity against certain leukemia cell lines in murine models. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It consolidates the available historical data, including physical and spectral properties, and outlines the pioneering experimental methodologies of the time. While research on this compound has been less extensive compared to its more famous counterparts from the same plant, such as vinblastine and vincristine, this document serves as a foundational resource for researchers interested in re-examining this and other lesser-known Catharanthus alkaloids for novel therapeutic applications.

Introduction

The plant Catharanthus roseus (formerly Vinca rosea) has been a cornerstone in the discovery of natural product-based anticancer drugs. The unearthing of the potent dimeric indole alkaloids, vinblastine and vincristine, in the 1950s revolutionized cancer chemotherapy. Alongside these major discoveries, a plethora of other monomeric and dimeric alkaloids were isolated and characterized from this plant. Among these was Virosine, an alkaloid that showed initial antitumor potential. This guide focuses on the historical aspects of the discovery and characterization of Virosine, with a particular emphasis on the experimental data and protocols available from the foundational scientific literature. The distinction between "Virosine" and "this compound" is not consistently clarified in the accessible historical literature; for the purpose of this guide, we will refer to the compound as Virosine, in line with the primary citations.

Discovery and Initial Characterization

Virosine was first isolated and reported by a team of researchers led by G. H. Svoboda at the Lilly Research Laboratories in the late 1950s. Their systematic investigation of the alkaloids of Catharanthus roseus led to the identification of several new compounds, including Virosine.

Physicochemical Properties

The initial characterization of Virosine established several key physical and spectral properties, which are summarized in the table below. These data were instrumental in the preliminary identification and purity assessment of the isolated compound.

| Property | Value |

| Melting Point (°C) | 258-264 (decomposition) |

| Specific Optical Rotation | [α]D -160.5° |

| Ultraviolet (UV) Maxima | 226 nm, 270 nm |

| Reference | Svoboda, G. H., et al. (1964) - Cited in a 2015 review |

Table 1: Physicochemical Properties of Virosine.

Experimental Protocols

The following sections detail the probable methodologies used for the isolation and characterization of Virosine, based on the general practices for alkaloid extraction from Catharanthus roseus during that era. It is important to note that the full, detailed experimental protocols from the original publications were not accessible for this review. The procedures described here are reconstructed from available summaries and related literature.

Isolation of Virosine

The isolation of Virosine from Catharanthus roseus plant material would have involved a multi-step extraction and purification process typical for alkaloids.

Experimental Workflow: Alkaloid Extraction and Isolation

Caption: A generalized workflow for the isolation of Virosine from Catharanthus roseus.

-

Extraction: Dried and powdered plant material (leaves, stems, or roots) was likely subjected to exhaustive extraction with a suitable solvent, such as methanol or ethanol, often acidified to facilitate the extraction of basic alkaloids.

-

Acid-Base Partitioning: The crude extract would then undergo a liquid-liquid partitioning process. The alkaloids are first extracted into an acidic aqueous solution, leaving non-basic compounds in the organic phase. The pH of the aqueous phase is then raised to make the alkaloids basic and insoluble, allowing for their extraction back into an immiscible organic solvent.

-

Chromatographic Separation: The resulting crude alkaloid mixture was then subjected to chromatographic techniques, such as column chromatography over alumina or silica gel, to separate the individual components.

-

Crystallization: Fractions containing Virosine were identified, pooled, and the solvent evaporated. The pure compound was likely obtained through crystallization from a suitable solvent system.

Structure Elucidation

The structure of Virosine was likely determined using the analytical techniques available in the mid-20th century.

-

Elemental Analysis: To determine the empirical formula.

-

UV-Visible Spectroscopy: To identify the chromophore system, which in the case of indole alkaloids, provides characteristic absorption spectra.[1]

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its earlier stages of development for complex natural products, ¹H NMR would have been a critical tool for providing information about the proton framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, offering clues to the compound's structure.

Biological Activity

The primary biological activity reported for Virosine was its oncolytic properties.

Antitumor Activity

Virosine demonstrated activity against P-1534 leukemia in mice.[1] This finding placed it among the growing number of Catharanthus alkaloids with potential as anticancer agents. However, further development and clinical investigation of Virosine appear to have been limited, likely due to the superior efficacy and therapeutic window of vinblastine and vincristine.

| Cell Line/Model | Activity Noted |

| P-1534 Leukemia (in mice) | Active |

| Reference | Svoboda, G. H., et al. (1964) - Cited in a 2015 review |

Table 2: Reported Antitumor Activity of Virosine.

Signaling Pathways and Mechanism of Action

There is a significant lack of information in the publicly available scientific literature regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. Given its origin and the known activities of other Catharanthus alkaloids, it is plausible that this compound, like vinblastine and vincristine, may exert its cytotoxic effects through interaction with tubulin and disruption of microtubule dynamics. However, without specific experimental evidence, this remains speculative.

Hypothesized Mechanism of Action

Caption: A hypothesized mechanism of action for this compound based on related Catharanthus alkaloids.

Conclusion and Future Perspectives